An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyphenyl)-2-phenylethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyphenyl)-2-phenylethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Hydroxyphenyl)-2-phenylethanone, a valuable intermediate in organic synthesis. This document details its structural and chemical characteristics, supported by experimental protocols and spectral data analysis.
Chemical Structure and Identification
1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2'-hydroxydeoxybenzoin, is an aromatic ketone possessing a hydroxyl group on one of its phenyl rings.
DOT Script of the Chemical Structure of 1-(2-Hydroxyphenyl)-2-phenylethanone:
Caption: Chemical structure of 1-(2-Hydroxyphenyl)-2-phenylethanone.
Physicochemical Properties
The key physicochemical properties of 1-(2-Hydroxyphenyl)-2-phenylethanone are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |
| Molecular Weight | 212.24 g/mol | [1][2] |
| Appearance | Light yellow to amber to dark green powder/crystal | [3] |
| Melting Point | 55.0 to 59.0 °C | [3] |
| Boiling Point | 165 °C at 23 mmHg | [1] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.09 ± 0.30 | [3] |
Solubility Profile
| Solvent | Qualitative Solubility |
| Water | Limited/Slightly Soluble[4] |
| Ethanol | Soluble[4] |
| Acetone | Soluble[4] |
| Dichloromethane | Expected to be soluble |
| Methanol | Expected to be soluble |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for 1-(2-Hydroxyphenyl)-2-phenylethanone are not consistently available in public databases. However, based on the known structure and typical chemical shifts, the following are predicted assignments.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet | 1H | Phenolic -OH |
| 7.8 - 6.8 | Multiplet | 9H | Aromatic protons |
| ~4.3 | Singlet | 2H | -CH₂- |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~205 | C=O (Ketone) |
| ~160 | C-OH (Aromatic) |
| 137 - 118 | Aromatic carbons |
| ~45 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Hydroxyphenyl)-2-phenylethanone would be expected to show characteristic absorption bands for its functional groups.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H stretch (phenolic) |
| 3100 - 3000 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (ketone) |
| 1600 - 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (phenol) |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1-(2-Hydroxyphenyl)-2-phenylethanone in a suitable solvent like ethanol or methanol is expected to exhibit absorption maxima characteristic of its aromatic and carbonyl chromophores. The presence of the hydroxyl group may also influence the absorption spectrum.
Synthesis
A common method for the synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone is the Fries rearrangement of phenyl phenylacetate.[1] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.
DOT Script of the Fries Rearrangement for Synthesis:
Caption: Fries Rearrangement for the synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone.
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
DOT Script of the Melting Point Determination Workflow:
Caption: Workflow for melting point determination.
Protocol:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Determination of Boiling Point
The boiling point at reduced pressure can be determined using distillation.
Protocol:
-
The compound is placed in a distillation flask.
-
A vacuum is applied to the system to the desired pressure (e.g., 23 mmHg).
-
The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that pressure.
Determination of Solubility
Protocol:
-
Add a small, measured amount of the solid (e.g., 10 mg) to a test tube.
-
Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, it is considered soluble. If it does not, it is considered insoluble or sparingly soluble. For quantitative measurement, continue adding known amounts of the solute until saturation is reached.
Spectroscopic Analysis
General Protocol for NMR, IR, and UV-Vis:
-
NMR: A sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in an NMR tube. The spectrum is then acquired on an NMR spectrometer.
-
IR: A thin film of the solid can be prepared on a salt plate (e.g., KBr, NaCl) by dissolving the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared. The spectrum is then recorded using an FT-IR spectrometer.[5]
-
UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer.
References
- 1. 1-(2-hydroxyphenyl)-2-phenylethanone | 2491-31-8 [chemicalbook.com]
- 2. 1-(2-hydroxyphenyl)-2-phenylethan-1-one 95% | CAS: 2491-31-8 | AChemBlock [achemblock.com]
- 3. 1-(2-hydroxyphenyl)-2-phenylethanone CAS#: 2491-31-8 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. orgchemboulder.com [orgchemboulder.com]
